

# physical and chemical properties of 5-Methoxypyrimidine-2-carbaldehyde

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## Compound of Interest

Compound Name: 5-Methoxypyrimidine-2-carbaldehyde

Cat. No.: B1321187

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## An In-depth Technical Guide to 5-Methoxypyrimidine-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical, chemical, and potential biological properties of **5-Methoxypyrimidine-2-carbaldehyde**. Due to the limited availability of detailed experimental data in publicly accessible literature, this guide combines confirmed information from suppliers with theoretical knowledge and data from analogous compounds to offer a robust resource for research and development.

## Core Chemical Information

**5-Methoxypyrimidine-2-carbaldehyde** is a substituted pyrimidine, a class of heterocyclic aromatic compounds that are of significant interest in medicinal chemistry and materials science.<sup>[1][2]</sup> The presence of the methoxy and aldehyde functional groups on the pyrimidine ring suggests its utility as a versatile building block in organic synthesis.

## Identifiers and General Properties

Property	Value	Source
IUPAC Name	5-methoxypyrimidine-2-carbaldehyde	N/A
Synonyms	5-Methoxy-2-pyrimidinecarboxaldehyde	[3]
CAS Number	220114-83-0	[3]
Molecular Formula	C <sub>6</sub> H <sub>6</sub> N <sub>2</sub> O <sub>2</sub>	[3]
Molecular Weight	138.12 g/mol	[3]
Appearance	Off-white to light yellow powder (Expected)	Inferred from supplier information

## Physicochemical Properties (Predicted)

Quantitative experimental data for properties such as melting point, boiling point, and solubility are not readily available in the reviewed literature. The data presented below are based on computational predictions and analysis of similar structures.

Property	Predicted Value	Notes
Melting Point	Not available	-
Boiling Point	Not available	-
Solubility	Soluble in organic solvents like DMSO, DMF, and alcohols. Limited solubility in water.	Based on the structure's polarity.
pKa	Not available	The pyrimidine ring is weakly basic.

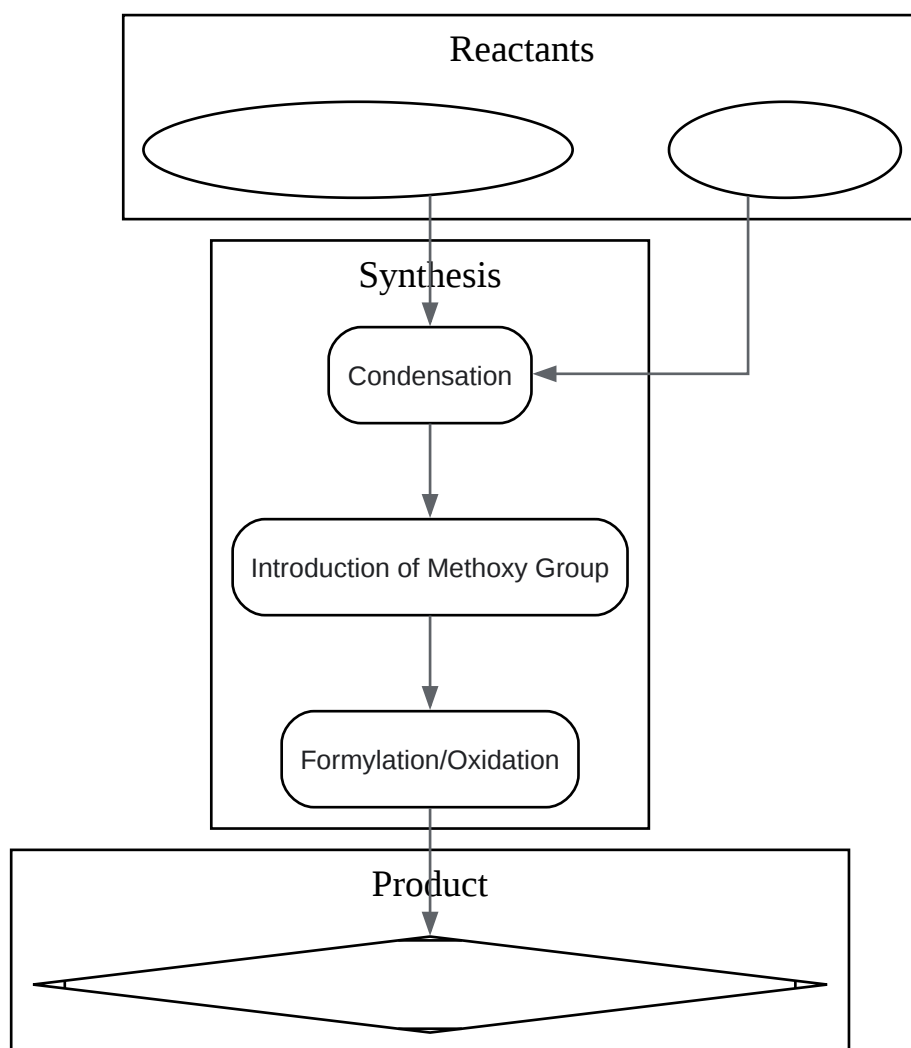
## Chemical Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of **5-Methoxypyrimidine-2-carbaldehyde** is not available in the public domain, a plausible synthetic route can be

proposed based on general methods for the synthesis of pyrimidine-2-carbaldehydes.

## Proposed Synthetic Workflow

A potential synthetic pathway could involve the construction of the substituted pyrimidine ring followed by the introduction or modification of the aldehyde group. One general approach involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine.



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A generalized synthetic workflow for **5-Methoxypyrimidine-2-carbaldehyde**.

## Reactivity Profile

The chemical reactivity of **5-Methoxypyrimidine-2-carbaldehyde** is dictated by its functional groups: the pyrimidine ring, the methoxy group, and the aldehyde group.

- **Pyrimidine Ring:** The pyrimidine ring is an electron-deficient heterocycle. The nitrogen atoms decrease the ring's basicity compared to pyridine. Electrophilic substitution is generally difficult but, when it occurs, is favored at the 5-position, which is the most electron-rich carbon.
- **Aldehyde Group:** The aldehyde group is susceptible to nucleophilic attack and can undergo typical aldehyde reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and formation of imines, oximes, and hydrazones.
- **Methoxy Group:** The methoxy group is an electron-donating group, which can influence the reactivity of the pyrimidine ring.

## Spectral and Analytical Data

Detailed experimental spectra for **5-Methoxypyrimidine-2-carbaldehyde** are not widely published. The following sections provide expected spectral characteristics based on the molecule's structure.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Nucleus	Expected Chemical Shift (ppm)	Multiplicity	Notes
<sup>1</sup> H NMR	~9.9 - 10.1	Singlet	Aldehyde proton (CHO)
	~8.8 - 9.0	Singlet	Pyrimidine proton (C4-H and C6-H)
	~4.0 - 4.2	Singlet	Methoxy protons (OCH <sub>3</sub> )
<sup>13</sup> C NMR	~185 - 195	-	Aldehyde carbonyl carbon (CHO)
	~160 - 165	-	Pyrimidine carbon attached to methoxy group (C5)
	~155 - 160	-	Pyrimidine carbons adjacent to nitrogens (C2, C4, C6)
	~55 - 60	-	Methoxy carbon (OCH <sub>3</sub> )

## Infrared (IR) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Vibration	Expected Intensity
~2950 - 3100	C-H stretch (aromatic and methyl)	Medium
~2720, ~2820	C-H stretch (aldehyde)	Medium (characteristic pair of bands)
~1700 - 1720	C=O stretch (aldehyde)	Strong
~1550 - 1600	C=N and C=C stretch (pyrimidine ring)	Medium to Strong
~1000 - 1300	C-O stretch (methoxy)	Strong

## Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak ( $M^+$ ) would be expected at  $m/z$  138. Common fragmentation patterns would likely involve the loss of the aldehyde group (CHO, 29 Da) and the methoxy group (OCH<sub>3</sub>, 31 Da) or a methyl radical (CH<sub>3</sub>, 15 Da).

## Safety and Handling

Based on information from chemical suppliers, **5-Methoxypyrimidine-2-carbaldehyde** should be handled with care.

## GHS Hazard Information

- Pictograms: GHS07 (Exclamation Mark)
- Signal Word: Warning
- Hazard Statements:
  - H315: Causes skin irritation.
  - H319: Causes serious eye irritation.
  - H335: May cause respiratory irritation.

## Recommended Handling Procedures

- Use in a well-ventilated area or under a fume hood.
- Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- Avoid inhalation of dust and contact with skin and eyes.
- Store in a tightly sealed container in a cool, dry place.

## Biological and Pharmacological Context

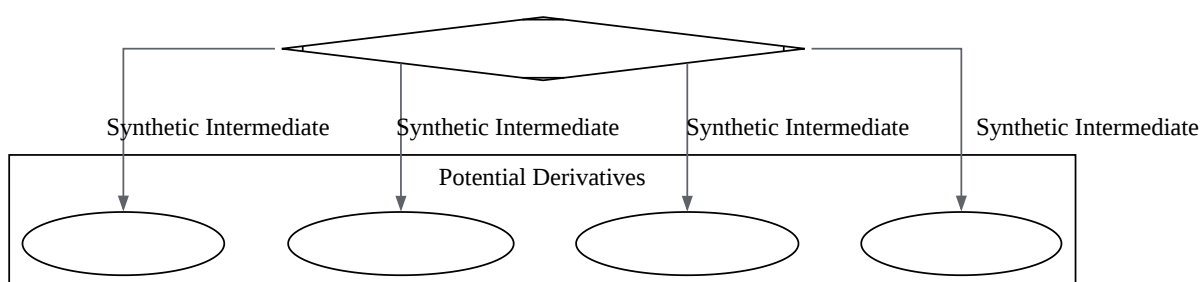
There is no specific information available in the searched literature regarding the biological activity or the involvement of **5-Methoxypyrimidine-2-carbaldehyde** in any signaling pathways. However, the pyrimidine scaffold is a cornerstone in medicinal chemistry.

## General Biological Relevance of Pyrimidine Derivatives

Pyrimidine derivatives are known to exhibit a wide range of biological activities, including:

- Anticancer: Many pyrimidine analogs are used as antimetabolites in cancer chemotherapy.[4]
- Antiviral: Modified pyrimidine nucleosides are a key class of antiviral drugs.
- Antibacterial and Antifungal: The pyrimidine ring is a common feature in various antimicrobial agents.[4]
- Enzyme Inhibition: Substituted pyrimidines have been developed as inhibitors for various enzymes, including kinases and phosphodiesterases.[5]

The structure of **5-Methoxypyrimidine-2-carbaldehyde** makes it a potential intermediate for the synthesis of novel, biologically active molecules within these classes.



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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

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